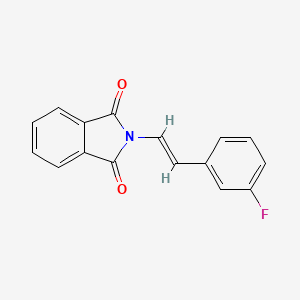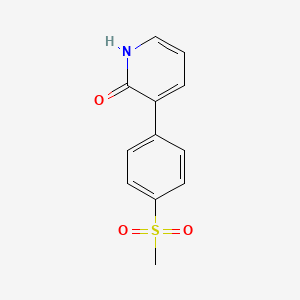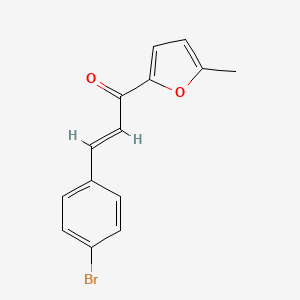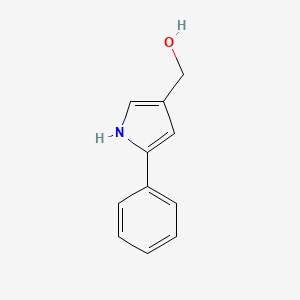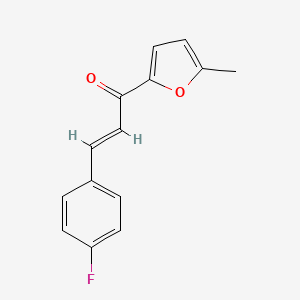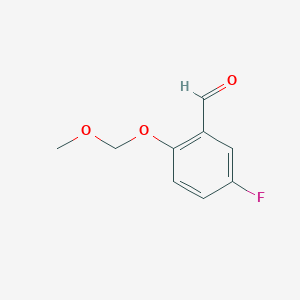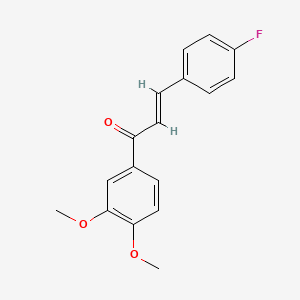
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one (DMFPF) is an organic compound that has been extensively studied in recent years due to its potential applications in various fields of science. This compound has been used as a starting material for the synthesis of a variety of compounds and as an intermediate in the synthesis of drugs. DMFPF has also been studied for its biological activities, such as its anti-inflammatory, anti-cancer, and anti-bacterial properties. In
科学的研究の応用
(2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one has been studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used as an intermediate in the synthesis of drugs, such as anti-inflammatory drugs and anti-cancer drugs. This compound has also been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology.
作用機序
The exact mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound can interact with various biological targets, such as enzymes, receptors, and transporters. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to interact with various receptors, such as the serotonin 5-HT1A receptor and the cannabinoid CB1 receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX. It has also been shown to reduce inflammation and pain in animal models. In addition, it has been shown to have anti-cancer and anti-bacterial properties.
実験室実験の利点と制限
One of the main advantages of using (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one in laboratory experiments is its availability. The compound can be easily synthesized and is widely available from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time. However, this compound is a relatively new compound and its exact mechanisms of action are not yet fully understood.
将来の方向性
The future research of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one should focus on further elucidating its mechanisms of action and its potential applications. More studies should be conducted to determine the exact biochemical and physiological effects of the compound. In addition, further research should be conducted to explore its potential applications in the fields of biochemistry, pharmacology, and toxicology. Finally, more studies should be conducted to explore the potential of this compound as a starting material for the synthesis of a variety of compounds and as an intermediate in the synthesis of drugs.
合成法
The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one can be accomplished using several different methods. One method involves the reaction of 3,4-dimethoxyphenylacetone with 4-fluorophenylmagnesium bromide in the presence of a base. This yields the desired product in high yields. Another method involves the reaction of 3,4-dimethoxyphenylacetone with 4-fluorobenzaldehyde in the presence of an acid catalyst. This yields the desired product in moderate to high yields.
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-16-10-6-13(11-17(16)21-2)15(19)9-5-12-3-7-14(18)8-4-12/h3-11H,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKUEXSSQYRHHA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)
![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
